molecular formula C18H15IN2O3S2 B2498759 N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 892850-15-6

N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2498759
CAS No.: 892850-15-6
M. Wt: 498.35
InChI Key: MHKWJISQINBDHC-UHFFFAOYSA-N
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Description

N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C18H15IN2O3S2 and its molecular weight is 498.35. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide and its derivatives have been studied for their chemical synthesis and characterization. For instance, Manolov et al. (2021) described the preparation of a flurbiprofen derivative, closely related to the specified compound, through a high-yield reaction. The compound was fully analyzed and characterized using various spectral data, including 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).

Novel Synthesis Methods

Another aspect of research focuses on novel synthesis methods. For example, Stanetty et al. (1997) presented a novel synthesis of benzo[d]-1,2-thiazole-1,1-dioxides, including directed lithiation of related compounds. This method rationalized a proposed mechanism supported by control experiments (Stanetty, Krumpak, Emerschitz, & Mereiter, 1997).

Application in Tumor Hypoxia Markers

Li et al. (2005) explored the application of similar compounds in identifying tumor hypoxia. They synthesized and evaluated nitroimidazole-based thioflavin-T derivatives, which showed accumulation in hypoxic murine sarcoma S180 cells, suggesting potential use as tumor hypoxia markers (Li, Chu, Liu, & Wang, 2005).

Antimicrobial and Cytotoxic Activities

Research also extends to the antimicrobial and cytotoxic activities of similar compounds. Dawbaa et al. (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and investigated their antimicrobial activity. Some compounds showed high antibacterial and anticandidal effects, and certain derivatives exhibited high cytotoxicity against various human leukemia cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3S2/c19-14-8-6-13(7-9-14)16-12-25-18(20-16)21-17(22)10-11-26(23,24)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKWJISQINBDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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